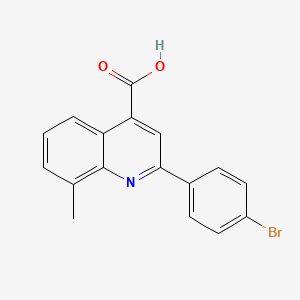

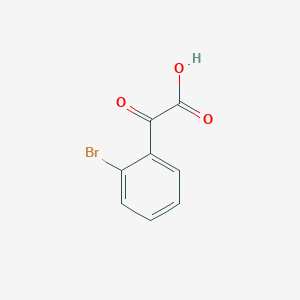

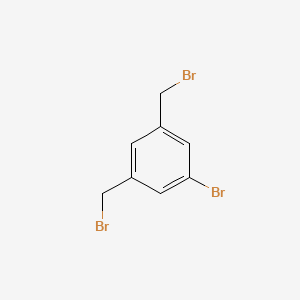

2-(4-溴苯基)-8-甲基喹啉-4-羧酸

描述

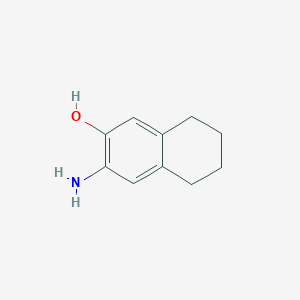

The compound "2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid" is a brominated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure can significantly influence the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally related to the compound of interest, involves the synthesis of an amino intermediate followed by a halogenation reaction using the Sandmeyer reaction to introduce the bromine atom . Another related synthesis involves the Skraup reaction, which has been used to obtain 8-methylquinoline-5-carboxylic acid, a compound that shares some structural features with the target molecule .

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, vibrational spectroscopic studies and molecular docking of 4-Methylphenylquinoline-2-carboxylate, a compound with a similar quinoline core, have provided insights into the geometrical parameters and potential biological activity of such molecules . The dihedral angle between the carboxyl group plane and the quinoline plane is an important structural characteristic, as seen in the closely related 2-phenylquinoline-4-carboxylic acid10.

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in a range of chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the bromine atom. The bromine atom, in particular, can be involved in further functionalization reactions, as seen in the synthesis of bromonium ylides from 4-bromo-1,2-dihydroisoquinolines . The carboxylic acid group also allows for the formation of derivatives, such as esters or amides, which can alter the compound's properties and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. The presence of a bromine atom can enhance the sensitivity of the compound to multiphoton-induced photolysis, as demonstrated by the photolabile protecting group based on 8-bromo-7-hydroxyquinoline . Additionally, the quaternary amine structure in related compounds like APBQ enhances the detection sensitivity of carboxylic acids in biological samples . The hydrogen bonding patterns and crystal packing in quinoline-carboxylic acid complexes also contribute to the formation of supramolecular architectures, which can range from 1D to 3D structures .

科学研究应用

非共价相互作用和超分子结构

对喹啉衍生物和羧酸(类似于 2-(4-溴苯基)-8-甲基喹啉-4-羧酸)之间的非共价相互作用的研究揭示了重要的见解。例如,高等人 (2014) 探讨了 2-甲基喹啉/喹啉如何与各种羧酸结合,证明了通过晶体结构中的氢键和其他相互作用形成一维到三维超分子结构 (Gao 等人,2014)。

光敏保护基团

在光化学领域,Fedoryak 和 Dore (2002) 的一项研究描述了使用与 2-(4-溴苯基)-8-甲基喹啉-4-羧酸在结构上相关的溴化羟基喹啉作为羧酸的光敏保护基团。与其他酯类相比,该化合物在单光子量子效率和多光子诱导的光解中显示出更高的效率,使其对体内应用具有价值 (Fedoryak & Dore, 2002)。

双功能衍生物的合成

Gracheva 等人 (1982) 合成了 8-甲基喹啉-5-羧酸的衍生物,该衍生物与所讨论的化合物密切相关。他们的工作涉及将这些衍生物转化为溴甲基和甲基氨基,为合成一系列双功能化合物奠定了基础 (Gracheva 等人,1982)。

溴化和结构分析

Gracheva 和 Tochilkin (1980) 的另一项研究重点是 8-甲基喹啉-5-羧酸的合成和溴化,提供了对结构修饰和在创建更复杂分子中的潜在应用的见解 (Gracheva & Tochilkin, 1980)。

介晶双性离子合成

Smeyanov 等人 (2017) 对由喹啉阳离子和羧酸阴离子构建的介晶双性离子的研究突出了在荧光应用中使用类似化合物的潜力。他们的工作为理解此类化合物的性质提供了模板 (Smeyanov 等人,2017)。

缓蚀研究

Rbaa 等人 (2018) 合成了 8-羟基喹啉衍生物,类似于 2-(4-溴苯基)-8-甲基喹啉-4-羧酸,并评估了它们作为低碳钢缓蚀剂的有效性。他们的研究结果有助于理解喹啉衍生物如何在材料科学中应用 (Rbaa 等人,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOVQGHAUJNNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213345 | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

107027-44-1 | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)